BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of (1S,2S)-(+)-
Pseudoephedrine Propionamide: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No. B132232

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of
(1S,2S)-(+)-Pseudoephedrine propionamide, a chiral amide of significant interest in asymmetric
synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for this compound, along with comprehensive experimental
protocols for its synthesis and analysis.

Introduction

(1S,2S)-(+)-Pseudoephedrine propionamide, with the IUPAC name N-[(1S,2S)-1-hydroxy-1-
phenylpropan-2-yl]-N-methylpropanamide, is a derivative of the naturally occurring alkaloid (+)-
pseudoephedrine. Its application as a chiral auxiliary in stereoselective synthesis has garnered
considerable attention. The predictable facial selectivity it imparts in reactions such as
alkylations and aldol additions makes it a valuable tool for the synthesis of enantiomerically
pure compounds. Accurate and thorough spectroscopic characterization is paramount for
confirming the structure and purity of this crucial synthetic intermediate.

Spectroscopic Data
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The following sections present the key spectroscopic data for (1S,2S)-(+)-Pseudoephedrine
propionamide. The data has been compiled and organized into tables for clarity and ease of
comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules
by providing information about the chemical environment of hydrogen atoms. Due to the lack of
a publicly available experimental spectrum for (1S,2S)-(+)-Pseudoephedrine propionamide, the
following table presents predicted *H NMR chemical shifts. These predictions are based on
established increments and analysis of structurally similar compounds. The numbering of the
protons corresponds to the structure provided below.

Structure of (1S,2S)-(+)-Pseudoephedrine Propionamide

S Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (ppm) () (H2)

Phenyl-H 7.20-7.40 m

CH-OH 45-47 d ~4-6

CH-N 4.0-4.3 m

N-CHs 2.7-29 S

C(=0)-CH: 22-24 q ~75

CH-CHs 1.0-1.2 d ~7

CH2-CHs 1.0-1.2 t ~7.5

OH Variable brs

Note: Predicted chemical shifts are estimates and may vary from experimental values. The
broad singlet for the hydroxyl proton is due to chemical exchange and its position is highly
dependent on solvent and concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
following table contains the predicted 3C NMR chemical shifts for (1S,2S)-(+)-
Pseudoephedrine propionamide.

Carbon Predicted Chemical Shift (ppm)
C=0 173-176

Phenyl C (quaternary) 140-143

Phenyl CH 126-129

CH-OH 75-78

CH-N 58-62

N-CHs 32-35

C(=0)-CHz 28-31

CH-CHs 14-17

CH2-CHs 9-12

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (1S,2S)-(+)-Pseudoephedrine propionamide would be expected to show
characteristic absorption bands for the hydroxyl, amide, and aromatic functional groups. An
experimental ATR-IR spectrum is available from Aldrich.[1]
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Functional Group

Expected Absorption Range (cm™?)

O-H (alcohol) 3500-3200 (broad)
C-H (aromatic) 3100-3000
C-H (aliphatic) 3000-2850

C=0 (amide) 1680-1630 (strong)
C=C (aromaitic) 1600-1450
C-N (amide) 1400-1200
C-0O (alcohol) 1260-1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and structural features. The

IUPAC name for this compound is N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-

methylpropanamide, and its molecular formula is C13H19NO2.[1]

Parameter Value
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Predicted Fragmentation

[M]++ m/z 221

[M - CHs]+ m/z 206

[M - C2Hs]+ m/z 192

[M - C2HsCOJ+ m/z 164
[Ph-CH=0OH]+ m/z 107
[CH(CH3)N(CH3s)COC2Hs]+ m/z 114
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Note: The fragmentation pattern is predicted and may vary depending on the ionization
technique used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic
characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.

Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol is adapted from a general procedure for the N-acylation of pseudoephedrine.

Materials:

(1S,2S)-(+)-Pseudoephedrine

» Propionyl chloride (or propionic anhydride)

e Triethylamine (EtsN)

e Dichloromethane (CH2Cl2)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

¢ Round-bottom flask

o Magnetic stirrer

e Separatory funnel

Rotary evaporator

Procedure:
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e In a clean, dry round-bottom flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and
triethylamine (1.2 eq) in dichloromethane.

e Cool the solution to 0 °C in an ice bath.
o Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

 Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding saturated agueous NaHCOs solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3x).

o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
using a rotary evaporator.

e The crude product can be purified by recrystallization or flash column chromatography to
yield (1S,2S)-(+)-pseudoephedrine propionamide as a crystalline solid.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

» Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e Process the spectra using appropriate software to perform Fourier transformation, phase
correction, and baseline correction.

» Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).
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e Analyze the spectra to determine chemical shifts, multiplicities, coupling constants, and
integration values for *H NMR, and chemical shifts for 3C NMR.

3.2.2. IR Spectroscopy

Obtain an IR spectrum of the solid sample using an FT-IR spectrometer equipped with an
attenuated total reflectance (ATR) accessory.

Place a small amount of the sample directly on the ATR crystal.

Acquire the spectrum over the range of 4000-400 cm~1.

Identify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

3.2.3. Mass Spectrometry

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Introduce the sample into the mass spectrometer using an appropriate ionization technique,
such as electrospray ionization (ESI) or electron ionization (EI).

Acquire the mass spectrum over a suitable m/z range.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the
structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.
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Spectroscopic Characterization

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic
characterization of (1S,2S)-(+)-Pseudoephedrine propionamide. The tabulated NMR, IR, and
MS data, along with detailed experimental protocols, serve as a valuable resource for
researchers and scientists working with this important chiral auxiliary. The presented
information is crucial for ensuring the identity and purity of the compound, which is essential for
its successful application in asymmetric synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Characterization of (1S,2S)-(+)-
Pseudoephedrine Propionamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b132232#spectroscopic-characterization-
nmr-ir-ms-of-1s-2s-pseudoephedrinepropionamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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